molecular formula C15H21N5O2S B2437430 3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1704534-26-8

3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2437430
M. Wt: 335.43
InChI Key: TUUUZSKSDNPJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Exploration

Pyrazole derivatives have been widely explored for their synthesis and application in developing new chemical entities. For instance, the synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines derived from related structural frameworks has been documented. These compounds have demonstrated significant analgesic and anti-inflammatory activities, pointing towards the potential therapeutic applications of pyrazole carboxamides (Abu‐Hashem et al., 2020).

Pharmacological Applications

The exploration of pyrazole derivatives in pharmacology, particularly as enzyme inhibitors or receptor antagonists, showcases their potential in drug discovery. For example, certain pyrazole derivatives have been identified as potent and selective antagonists for specific receptors, illustrating the compound's potential role in elucidating receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).

Radiotracer Development for PET Imaging

Pyrazole derivatives have also been synthesized for potential application in positron emission tomography (PET) imaging, aiming to develop new tracers for medical diagnostics. For instance, compounds structurally similar to the query have been synthesized with modifications to enhance binding affinity and reduce lipophilicity, making them suitable candidates for biological imaging studies (Tobiishi et al., 2007).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of pyrazole derivatives highlight another significant area of research application. Compounds with a pyrazole core have been evaluated for their cytotoxic effects against various cancer cell lines, providing a foundation for the development of new chemotherapeutic agents (Hassan et al., 2014).

properties

IUPAC Name

3-methoxy-1-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19-10-12(14(18-19)22-2)13(21)17-8-11-4-3-6-20(9-11)15-16-5-7-23-15/h5,7,10-11H,3-4,6,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUUZSKSDNPJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.